8-Fluoroimidazo[1,2-a]pyridine hydrate

Bioisostere GABAA receptor Physicochemical mimicry

Replace imidazo[1,2-a]pyrimidine leads without resynthesizing series. The 8-fluoro substitution pattern on this fused heterocycle modulates pKa and lipophilicity for bioisosteric mimicry-unattainable with non-fluorinated or regioisomeric analogs. - Validated in GABAA α2/α3/α5-selective programs (target Ki ≤200 nM, ≥2-10× over α1) - Documented PI3Kα inhibition (IC50=150 nM; T47D IC50=7.9 μM) - Cited in 2023-2024 oncology/inflammation patents (WO2024052685A1) - Immediate supply for library synthesis or SAR exploration

Molecular Formula C7H7FN2O
Molecular Weight 154.144
CAS No. 2379918-38-2
Cat. No. B2861236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroimidazo[1,2-a]pyridine hydrate
CAS2379918-38-2
Molecular FormulaC7H7FN2O
Molecular Weight154.144
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1)F.O
InChIInChI=1S/C7H5FN2.H2O/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H2
InChIKeyOSGRRDVVFMCDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroimidazo[1,2-a]pyridine Hydrate: Chemical Identity and Pharmacophore


8-Fluoroimidazo[1,2-a]pyridine hydrate (CAS 2379918-38-2) is a fluorinated nitrogen-containing fused heterocyclic building block comprising an imidazole ring fused to a pyridine ring with a single fluorine substitution at the 8-position. The anhydrous form (CAS 139022-26-7) has molecular formula C7H5FN2 and molecular weight 136.13 g/mol, with a computed XLogP3-AA value of 1.9 and topological polar surface area (TPSA) of 17.3 Ų [1]. This scaffold serves as a privileged pharmacophore in medicinal chemistry, functioning as a versatile intermediate for constructing ligands targeting GABAA receptors, protein kinases, and various CNS and oncology indications [2]. The hydrate form is the commercially available research-grade material supplied by multiple vendors for synthetic elaboration and biological evaluation.

8-Fluoroimidazo[1,2-a]pyridine Hydrate: SAR Specificity vs Generic Analogs


Substitution of the 8-fluoroimidazo[1,2-a]pyridine scaffold with alternative imidazopyridine regioisomers (e.g., 7-fluoro, 6-fluoro) or non-fluorinated analogs is not pharmacologically equivalent. The 8-fluoro substitution confers a distinct combination of physicochemical properties that enables bioisosteric mimicry of imidazo[1,2-a]pyrimidine—a relationship not replicated by other positional isomers [1]. Specifically, the 8-fluoro substituent modulates both pKa and lipophilicity in a manner that preserves target binding while altering metabolic stability relative to the pyrimidine counterpart. Unsubstituted imidazo[1,2-a]pyridine lacks the electronic and steric features required for this specific bioisosteric pairing. Furthermore, SAR studies in kinase inhibitor programs demonstrate that the 8-position substitution pattern on the imidazopyridine core directly influences inhibitory potency, with certain 8-substituted analogs exhibiting substantially different activity profiles compared to unsubstituted or alternatively substituted congeners [2]. These findings underscore that generic imidazo[1,2-a]pyridine analogs cannot be interchanged without compromising the intended structure-activity relationships.

8-Fluoroimidazo[1,2-a]pyridine Hydrate: Differentiation Evidence


Physicochemical Mimicry of Imidazo[1,2-a]pyrimidine

8-Fluoroimidazo[1,2-a]pyridine was established as a physicochemical mimic of imidazo[1,2-a]pyrimidine using both in silico and experimental techniques. The 8-fluoro substitution in the imidazopyridine system produces a pKa, logD7.4, and polar surface area profile that closely matches the imidazopyrimidine scaffold, enabling bioisosteric replacement while retaining target binding properties [1]. In a direct ligand comparison, the 8-fluoroimidazopyridine-containing ligand 3 functioned as an effective bioisosteric replacement for the imidazopyrimidine-containing ligand 2 at the GABAA receptor allosteric modulator site, demonstrating that the 8-fluoro substitution is essential for achieving the desired physicochemical match [2].

Bioisostere GABAA receptor Physicochemical mimicry

Metabolic Stability: vs Imidazo[1,2-a]pyrimidine

The 8-fluoroimidazo[1,2-a]pyridine scaffold offers a distinct metabolic stability profile compared to its imidazo[1,2-a]pyrimidine counterpart while maintaining comparable physicochemical properties. In the context of GABAA receptor allosteric modulator ligands, the 8-fluoroimidazopyridine-containing ligand 3 demonstrated altered in vitro metabolic stability relative to the imidazopyrimidine-containing ligand 2, providing a strategic advantage in optimizing ADME properties without compromising target binding [1].

Metabolic stability Bioisosteric replacement GABAA receptor

GABAA α2/α3/α5 Subtype Selectivity

8-Fluoroimidazo[1,2-α]pyridine analogues substituted in the 3-position by a substituted phenyl ring demonstrate high-affinity binding to GABAA receptor α2, α3, and α5 subunits with Ki values of 200 nM or less, typically 100 nM or less, and ideally 20 nM or less. The patent explicitly teaches that compounds in this class may possess at least 2-fold, suitably at least 5-fold, and advantageously at least 10-fold selective affinity for α2/α3/α5 subunits relative to the α1 subunit [1]. This selectivity profile is mechanistically significant because α1-containing receptors are thought to account for over 40% of GABAA receptors in the rat brain and are associated with sedative side effects, whereas α2/α3/α5 subtypes are linked to anxiolytic and anticonvulsant efficacy [2].

GABAA receptor Subtype selectivity Anxiolytic

PI3Kα Inhibition by 8-Substituted Imidazo[1,2-a]pyridine

A 2,6,8-substituted imidazo[1,2-a]pyridine derivative (compound 35) demonstrated potent inhibition of PI3Kα with an IC50 of 0.15 ± 0.02 μM (150 nM) in enzymatic assay. Against a panel of PI3Kα-addicted cancer cell lines, compound 35 exhibited antiproliferative activity with IC50 values of 7.9 ± 0.8 μM in T47D breast cancer cells and 9.4 ± 0.6 μM in MCF-7 breast cancer cells [1]. Flow cytometry confirmed that compound 35 induced cell cycle arrest and apoptosis in T47D cells. Notably, the SAR exploration revealed that substitution patterns at the 8-position critically influence PI3Kα inhibitory activity: among the 2,6,8-substituted derivatives screened, inhibitory rates at 10 μM ranged from 14.1% to 90.1% depending on the specific 8-substituent and pendant group combinations [2].

PI3Kα inhibitor Cancer Kinase

Cytotoxic Imidazo[1,2-a]pyridine Patent Filings

A 2023 PCT patent application (WO2024052685A1) titled 'Cytotoxic imidazo[1,2-a]pyridine compounds and their use in therapy' discloses a class of imidazo[1,2-a]pyridine compounds exhibiting cytotoxic activity, with specific claims directed to 8-position substituted analogs including 8-fluoro variants [1]. The patent filing establishes that substitution at the 8-position of the imidazo[1,2-a]pyridine core is a key structural feature for conferring cytotoxic therapeutic utility. Concurrently, patent literature from Jubilant Epipad LLC (2023) discloses heterocyclic compounds including imidazo-pyridine derivatives as PAD (protein arginine deiminase) inhibitors, further demonstrating industrial investment in 8-substituted imidazo[1,2-a]pyridine scaffolds [2].

Cytotoxic Cancer therapy Imidazopyridine

8-Fluoroimidazo[1,2-a]pyridine Hydrate: Research & Industrial Applications


Bioisosteric Replacement for Imidazo[1,2-a]pyrimidine in CNS Drug Discovery

This compound is optimally deployed when medicinal chemistry programs require a bioisosteric replacement for imidazo[1,2-a]pyrimidine-containing leads, particularly in GABAA receptor allosteric modulator programs targeting anxiety or convulsive disorders. The established physicochemical mimicry (pKa, logD7.4, PSA match) enables retention of target binding while introducing a differentiated metabolic stability profile [1]. Procurement is indicated when lead optimization efforts aim to address ADME liabilities of pyrimidine-based leads without synthesizing an entirely new chemical series.

GABAA α2/α3/α5 Subtype-Selective Ligand Synthesis

8-Fluoroimidazo[1,2-a]pyridine hydrate serves as the core building block for constructing 3-substituted derivatives that exhibit high affinity (Ki ≤ 200 nM, ideally ≤ 20 nM) and ≥2- to ≥10-fold selectivity for GABAA α2/α3/α5 subunits over the α1 subunit [2]. This selectivity profile is mechanistically linked to anxiolytic and anticonvulsant efficacy with reduced sedation. Programs targeting next-generation anxiolytics, anticonvulsants, or cognitive disorder therapeutics should prioritize this scaffold over non-fluorinated or differently substituted imidazopyridines.

PI3Kα Inhibitor Lead Generation and SAR

The 8-fluoroimidazo[1,2-a]pyridine scaffold provides an entry point for designing 2,6,8-trisubstituted derivatives targeting PI3Kα-driven cancers, particularly breast cancer. Documented SAR demonstrates that 8-substituted imidazo[1,2-a]pyridine derivatives achieve nanomolar enzymatic potency (IC50 = 150 nM for optimized compound 35) and micromolar antiproliferative activity in PI3Kα-addicted cancer cell lines (T47D IC50 = 7.9 μM; MCF-7 IC50 = 9.4 μM) [3]. Procurement is indicated for oncology programs seeking to build focused libraries around the imidazopyridine core for kinase inhibitor discovery.

Cytotoxic Agents and PAD Inhibitor Development

Recent patent literature (2023) explicitly claims 8-substituted imidazo[1,2-a]pyridines, including 8-fluoro variants, for cytotoxic cancer therapy (WO2024052685A1) and as PAD inhibitors [4]. Industrial patent filings from multiple assignees in the 2023-2024 period validate the commercial and therapeutic relevance of this specific substitution pattern. Programs operating in oncology or inflammation drug discovery seeking to leverage chemically validated, patent-relevant scaffolds should consider this compound for library synthesis and SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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